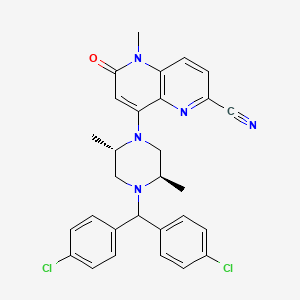

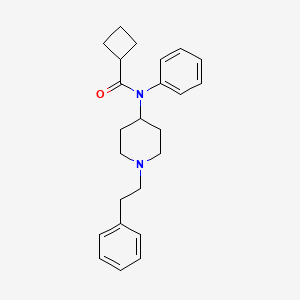

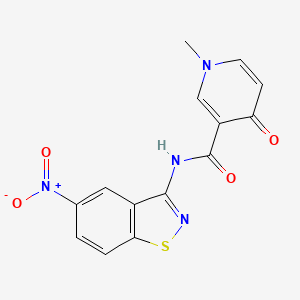

![molecular formula C24H21F6N5O2 B10830052 (2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B10830052.png)

(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BMS-963272 is a potent and selective inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2). This compound has been identified for its potential therapeutic applications in treating metabolic disorders, particularly nonalcoholic steatohepatitis (NASH) and obesity . BMS-963272 has shown promising results in preclinical and clinical studies, demonstrating its ability to decrease liver fibrosis and inflammation, as well as reduce body weight in obese subjects .

Preparation Methods

The synthesis of BMS-963272 involves a high-selectivity Mannich-type alkylation strategy to install a quaternary carbon center stereospecifically . The process also includes an intramolecular cyclization reaction to form the aryl dihydropyridinone (ADHP) core . The optimized synthetic route has been scaled up to provide over 100 grams of the active pharmaceutical ingredient for preclinical toxicology evaluation . Additionally, catalyst screening work has been conducted to facilitate the evaluation of alternative molecules with aryl diversity at the C4 position of the ADHP core .

Chemical Reactions Analysis

BMS-963272 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Employs nucleophilic or electrophilic reagents, depending on the specific substitution reaction.

The major products formed from these reactions include derivatives of the ADHP core with modifications at various positions, enhancing the compound’s pharmacological properties .

Scientific Research Applications

BMS-963272 has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a tool compound to study the inhibition of MGAT2 and its effects on lipid metabolism.

Biology: Investigated for its role in modulating enteroendocrine hormone secretion and its impact on metabolic pathways.

Medicine: Evaluated in clinical trials for its potential to treat nonalcoholic fatty liver disease (NAFLD) and obesity

Industry: Explored for its potential use in developing new therapeutic agents targeting metabolic disorders.

Mechanism of Action

BMS-963272 exerts its effects by inhibiting MGAT2, an enzyme involved in the synthesis of triglycerides from monoacylglycerol and fatty acids . The inhibition of MGAT2 leads to local fatty acid accumulation, promoting the secretion of enteroendocrine hormones such as peptide YY (PYY) and glucagon-like peptide-1 (GLP-1) . This results in decreased inflammation and fibrosis in the liver, as well as reduced body weight in obese subjects . The elevation of long-chain dicarboxylic acids serves as a specific pharmacodynamic biomarker for MGAT2 inhibitors .

Comparison with Similar Compounds

BMS-963272 is unique in its high selectivity and potency as an MGAT2 inhibitor. Similar compounds include:

PF-04620110: An MGAT2 inhibitor with a different chemical structure but similar inhibitory effects on MGAT2.

BMS-538305: A dipeptidyl peptidase-4 (DPP4) inhibitor with some overlapping metabolic effects.

BMS-963272 stands out due to its specific targeting of MGAT2 and its demonstrated efficacy in reducing liver fibrosis and inflammation, as well as promoting weight loss in clinical studies .

Properties

Molecular Formula |

C24H21F6N5O2 |

|---|---|

Molecular Weight |

525.4 g/mol |

IUPAC Name |

(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one |

InChI |

InChI=1S/C24H21F6N5O2/c1-14-3-5-15(6-4-14)18-13-22(24(28,29)30,31-21(36)19(18)20-32-34-35-33-20)16-7-9-17(10-8-16)37-12-2-11-23(25,26)27/h3-10H,2,11-13H2,1H3,(H,31,36)(H,32,33,34,35)/t22-/m0/s1 |

InChI Key |

AEMPUAWUDAMJBV-QFIPXVFZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)N[C@@](C2)(C3=CC=C(C=C3)OCCCC(F)(F)F)C(F)(F)F)C4=NNN=N4 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC(C2)(C3=CC=C(C=C3)OCCCC(F)(F)F)C(F)(F)F)C4=NNN=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

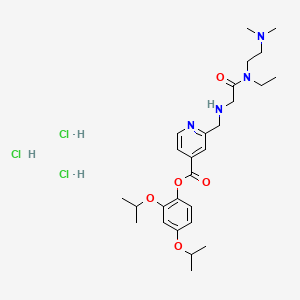

![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)

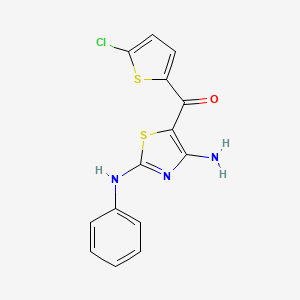

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane](/img/structure/B10829986.png)

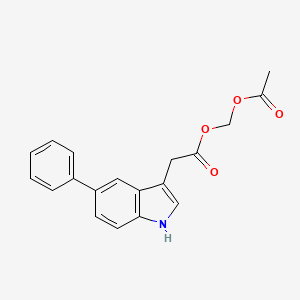

![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)

![2-(Ethoxymethyl)-1h-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B10830005.png)

![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid](/img/structure/B10830037.png)